Researchers often face unpredictable biological outcomes when substituting methoxy with non-fluorinated analogs in lead optimization. 6-(Difluoromethoxy)picolinonitrile (CAS 1214349-26-4) provides a precise solution with its unique -OCF₂H bioisostere, delivering a +1.24 increase in XLogP3 (2.2 vs. ~0.96 for methoxy) for improved membrane permeability and metabolic stability.
• Proven antimycobacterial activity: DprE1 IC₅₀ = 7.0 µM, a validated starting point for novel TB agent SAR.
• Ideal kinase hinge-binder: Resists CYP450-mediated O-dealkylation, prolonging target residence time.
• Supply chain reliability: Sourced from ISO-certified facilities at ≥95% purity, ensuring batch-to-batch consistency for scale-up.
Molecular FormulaC7H4F2N2O
Molecular Weight170.119
CAS No.1214349-26-4
Cat. No.B567445
⚠ Attention: For research use only. Not for human or veterinary use.
6-(Difluoromethoxy)picolinonitrile Research Baseline
6-(Difluoromethoxy)picolinonitrile (CAS 1214349-26-4) is a fluorinated heteroaromatic building block characterized by a picolinonitrile core substituted at the 6-position with a difluoromethoxy (-OCF2H) moiety. It serves as a versatile intermediate in medicinal chemistry and agrochemical research, valued for its unique electronic and steric properties imparted by the difluoromethoxy group [1]. Key physicochemical parameters include a molecular formula of C7H4F2N2O, a molecular weight of 170.12 g/mol, a calculated XLogP3-AA of 2.2, a topological polar surface area (TPSA) of 45.9 Ų, and a hydrogen bond acceptor count of 5 . These properties position it as a distinct scaffold within the picolinonitrile class, influencing solubility, permeability, and target engagement in drug discovery programs [2].
Unique electronic/steric profile from -OCF2H substitution
Reported lipophilicity modulation for membrane permeability
Versatile intermediate for drug and agrochemical research
[1] PubChem. (2024). 6-(Difluoromethoxy)picolinonitrile. National Center for Biotechnology Information. CID 46311551. View Source
[2] Johnson, B. M., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. View Source
Why Generic Substitution Fails
Generic substitution of 6-(Difluoromethoxy)picolinonitrile with unsubstituted or methoxy analogs is not straightforward due to the profound impact of fluorine incorporation on molecular properties and biological outcomes. The difluoromethoxy group is a well-established bioisostere for methoxy, designed to enhance metabolic stability and modulate lipophilicity [1]. Direct comparison reveals that 6-(Difluoromethoxy)picolinonitrile exhibits a calculated XLogP3 of 2.2, whereas its direct analog, 6-methoxypicolinonitrile, has a significantly lower logP of ~0.96 . This 1.24-unit increase in lipophilicity can critically alter membrane permeability, off-target binding, and in vivo clearance profiles [2]. Furthermore, regioisomeric substitution patterns (e.g., 3- or 4-position analogs) can drastically change binding orientation and potency due to altered electronic distribution and steric hindrance within the target pocket, as evidenced by differential activity in kinase and DprE1 enzyme inhibition studies [3]. Consequently, simple class-based substitutions without quantitative validation are likely to yield unpredictable and non-reproducible results, underscoring the need for a precise, data-driven selection strategy.
Lipophilicity shift
Replacing -OCF2H with -OCH3 may significantly alter logP, affecting permeability and off-target binding.
Regioisomeric mismatch
3- or 4-substitution may change binding orientation and potency, compromising target engagement.
Unvalidated class substitution
Class-based analog selection without quantitative validation may yield non-reproducible results.
[1] Johnson, B. M., et al. (2020). Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. Journal of Medicinal Chemistry, 63(12), 6315-6386. View Source
[2] Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. View Source
[3] Mali, S. N., et al. (2022). Identification of hydantoin based Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1) inhibitors as antimycobacterial agents. Scientific Reports. View Source
6-(Difluoromethoxy)picolinonitrile vs. Analogs
Lipophilicity Advantage vs Methoxy Analog
6-(Difluoromethoxy)picolinonitrile exhibits a significantly higher calculated lipophilicity (XLogP3 = 2.2) compared to its non-fluorinated 6-methoxypicolinonitrile analog (XLogP3 = 0.96). This 1.24-unit increase in LogP is characteristic of the -OCF2H moiety and translates to enhanced passive membrane permeability, a critical parameter for intracellular target engagement [1].
LipophilicityReported
Target XLogP3 2.2
Methoxy analog 0.96
Δ +1.24
Supports membrane permeability prediction
Computed logP; experimental validation advised
Drug DesignADMEBioisosterePhysicochemical Property
Evidence Dimension
Calculated Lipophilicity (XLogP3-AA)
Target Compound Data
2.2
Comparator Or Baseline
6-Methoxypicolinonitrile: 0.96
Quantified Difference
ΔXLogP3 = +1.24 (Target is ~2.3x more lipophilic)
Conditions
Computed by XLogP3 algorithm (PubChem/ChemSpider)
Why This Matters
Procurement decisions for lead optimization require building blocks with predictable ADME properties; higher LogP directly correlates with improved membrane crossing, a key advantage for intracellular targets.
Drug DesignADMEBioisosterePhysicochemical Property
6-(Difluoromethoxy)picolinonitrile has demonstrated direct inhibitory activity against the DprE1 enzyme (Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase), a validated drug target in Mycobacterium tuberculosis. The compound exhibits an IC50 of 7.0 µM against DprE1, a value that positions it within the active range of early-stage DprE1 inhibitor scaffolds and justifies its use as a core fragment for further optimization .
Target is ~70-fold less potent than optimized hits, indicative of an unoptimized fragment.
Conditions
In vitro enzymatic assay, DprE1 protein, Mycobacterium tuberculosis.
Why This Matters
Demonstrated on-target activity validates this scaffold for antimycobacterial drug discovery programs, differentiating it from structurally similar but inactive picolinonitrile analogs.
[1] Mali, S. N., et al. (2022). Identification of hydantoin based Decaprenylphosphoryl-β-D-ribofuranose 2'-epimerase (DprE1) inhibitors as antimycobacterial agents. Scientific Reports. View Source
Metabolic Stability via Bioisosteric Replacement
The -OCF2H group is a well-documented bioisostere for -OCH3, designed to block oxidative metabolism at the ether linkage. While direct in vitro microsomal stability data for 6-(Difluoromethoxy)picolinonitrile is not publicly available, extensive literature on analogous systems demonstrates that replacement of -OCH3 with -OCF2H consistently increases metabolic half-life (T1/2) by 2- to 5-fold in human liver microsomes (HLM) [1]. This class-level benefit is a primary driver for its selection over the 6-methoxy analog in lead optimization.
Metabolic StabilityClass-level
Expected >2x increase in HLM T1/2 vs. methoxy
Class-level benefit; supports lead optimization
Inferred from analog data; direct data unavailable
Expected >2x increase vs. methoxy analog (inferred from class data)
Comparator Or Baseline
6-Methoxypicolinonitrile: T1/2 (HLM) baseline
Quantified Difference
Typical fold-increase for -OCF2H vs -OCH3: 2-5x [1]
Conditions
Inferred from peer-reviewed class studies on -OCF2H bioisosteres in human liver microsomes.
Why This Matters
For procurement in lead optimization, enhanced metabolic stability reduces clearance, lowers required dosing, and improves the probability of achieving efficacious in vivo exposure.
[1] Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. View Source
Commercial Availability and Purity
6-(Difluoromethoxy)picolinonitrile is commercially available from multiple specialized vendors with a typical purity specification of ≥95% . While many regioisomeric difluoromethoxy-picolinonitriles (e.g., 3- or 4-position) are also available, the 6-substituted isomer is uniquely positioned for specific vector elaboration. Direct procurement comparison shows that the target compound is offered by reputable suppliers with ISO-certified quality control, ensuring batch-to-batch consistency for reproducible research . Pricing and lead times are comparable to its analogs, but the specific substitution pattern is non-interchangeable for downstream synthetic steps .
Purity & SupplyHead-to-head
Target: ≥95% (Multiple vendors)
Comparator (4-subst.): ≥95%
Equivalent purity; regioisomer-specific
Supports batch consistency for reproducible research
Equivalent purity standards; differentiation is regioisomeric specificity.
Conditions
Vendor Certificate of Analysis (CoA) data.
Why This Matters
Reliable, high-purity supply from vetted vendors ensures experimental reproducibility and minimizes the risk of impurity-driven artifacts in sensitive biological assays.
ProcurementSupply ChainPurityVendor Comparison
6-(Difluoromethoxy)picolinonitrile Applications
Fragment-Based DprE1 Inhibitor Design
Based on its demonstrated inhibitory activity against DprE1 (IC50 = 7.0 µM), 6-(Difluoromethoxy)picolinonitrile serves as a validated starting fragment for structure-activity relationship (SAR) studies aimed at optimizing novel antitubercular agents. The difluoromethoxy group provides a favorable balance of lipophilicity (XLogP3 = 2.2) and metabolic stability, enabling the design of analogs with improved cell wall penetration and reduced susceptibility to oxidative metabolism. Researchers can use this scaffold to explore vector elaboration at the nitrile or pyridine positions to enhance potency and selectivity .
Kinase Inhibitor Lead Optimization
The -OCF2H group is a privileged bioisostere in kinase drug discovery. 6-(Difluoromethoxy)picolinonitrile is an ideal intermediate for synthesizing kinase inhibitor candidates where a 6-alkoxy substitution on a pyridine or pyrimidine hinge binder is required. The increased lipophilicity (ΔXLogP3 = +1.24 vs. methoxy) and predicted resistance to CYP450-mediated O-dealkylation make it a superior choice over its methoxy analog for improving oral bioavailability and prolonging target residence time [1]. Procurement of this specific regioisomer ensures proper spatial orientation of the difluoromethoxy group within the ATP-binding pocket.
Fluorinated Building Blocks for Agrochemicals
Fluorinated pyridine derivatives are critical intermediates in the development of modern agrochemicals with enhanced environmental stability and target specificity. The 6-(difluoromethoxy) substitution pattern on the picolinonitrile core offers a unique vector for diversification via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution. The compound's commercial availability at ≥95% purity from ISO-certified suppliers ensures a consistent and reliable source for scale-up and process chemistry development, minimizing supply chain risk in industrial R&D settings.
Application
Selection Property
Validation Focus
DprE1 inhibitor SAR studies
DprE1 inhibitory activity and lipophilicity balance
Fragment elaboration and potency optimization
Kinase inhibitor lead optimization
Lipophilicity-modulating bioisostere with metabolic stability profile
Oral bioavailability and selectivity profiling
Agrochemical intermediate synthesis
Regioselective cross-coupling and diversification
Scalability and process robustness
[1] Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822-5880. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.